molecular formula C20H13ClN4O3 B2900937 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 476634-12-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Cat. No. B2900937
CAS RN: 476634-12-5
M. Wt: 392.8
InChI Key: ACZIGGYVOAHYLP-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The structure of benzimidazole based compounds is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its potential to form complexes with metal ions.

Future Directions

There are several future directions for the research on N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and environmental science, and the exploration of its mechanism of action in more detail.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully explore its potential applications.

Synthesis Methods

The synthesis method of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 5-chloro-2-nitrobenzoyl chloride in the presence of a base. The reaction yields a yellow solid that is purified by recrystallization.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. Moreover, it has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-13-7-10-18(25(27)28)15(11-13)20(26)22-14-8-5-12(6-9-14)19-23-16-3-1-2-4-17(16)24-19/h1-11H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZIGGYVOAHYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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